molecular formula C22H16N6OS B10942075 8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10942075
M. Wt: 412.5 g/mol
InChI Key: WPJMAURYOCMSNE-UHFFFAOYSA-N
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Description

8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from the preparation of the pyrazole and furan intermediates. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.

    Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-9-phenyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C22H16N6OS

Molecular Weight

412.5 g/mol

IUPAC Name

11-methyl-12-phenyl-4-[5-(pyrazol-1-ylmethyl)furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H16N6OS/c1-14-18(15-6-3-2-4-7-15)19-21-25-20(26-28(21)13-23-22(19)30-14)17-9-8-16(29-17)12-27-11-5-10-24-27/h2-11,13H,12H2,1H3

InChI Key

WPJMAURYOCMSNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(O4)CN5C=CC=N5)C6=CC=CC=C6

Origin of Product

United States

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